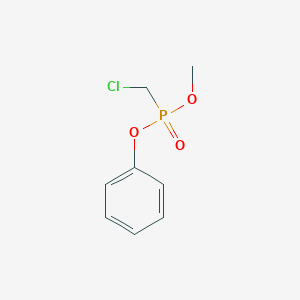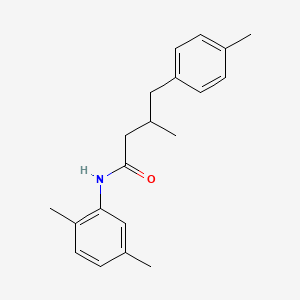
methyl phenyl (chloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl (chloromethyl)phosphonate (also known as methyl phosphonic acid phenyl ester or MPP) is an organophosphorus compound that has been extensively studied for its potential applications in various scientific fields. This compound is a colorless liquid with a molecular weight of 214.65 g/mol and a boiling point of 220-222 °C. It has been found to have a wide range of applications in the field of chemistry, biology, and pharmacology due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MPP is based on its ability to inhibit the activity of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to death.
Biochemical and Physiological Effects
MPP has been found to have a wide range of biochemical and physiological effects. Inhibition of AChE by MPP leads to a range of symptoms, including muscle spasms, respiratory distress, and convulsions. MPP has also been found to have effects on the cardiovascular system, including hypotension and tachycardia.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, MPP also has several limitations. It is highly toxic and can be hazardous to handle. It is also relatively unstable and can decompose over time.
Future Directions
There are several future directions for research on MPP. One area of research is the development of new synthetic methods for the production of MPP. Another area of research is the development of new applications for MPP in the field of pharmacology. Finally, research is needed to better understand the toxicity of MPP and to develop new methods for its safe handling and disposal.
Conclusion
In conclusion, MPP is an organophosphorus compound that has been extensively studied for its potential applications in various scientific fields. It has been found to have a wide range of applications in the field of chemistry, biology, and pharmacology due to its unique chemical properties. MPP has been extensively studied, and its mechanism of action is well understood. However, it is highly toxic and can be hazardous to handle. Further research is needed to better understand the toxicity of MPP and to develop new methods for its safe handling and disposal.
Synthesis Methods
The synthesis of MPP can be achieved by various methods, including the reaction of phenol with phosphorus trichloride in the presence of a base, the reaction of phenol with phosphorus oxychloride, and the reaction of phenol with phosphorus pentoxide. The most commonly used method for the synthesis of MPP is the reaction of phenol with phosphorus trichloride in the presence of a base. This method yields a high purity product and is relatively simple to carry out.
Scientific Research Applications
MPP has been widely used in scientific research for its potential applications in various fields. In the field of chemistry, MPP has been used as a starting material for the synthesis of various organic compounds. It has also been used as a reagent for the determination of various functional groups in organic compounds.
In the field of biology, MPP has been extensively studied for its potential applications as a pesticide. It has been found to be effective against a wide range of pests and has been shown to have a low toxicity to mammals. MPP has also been studied for its potential use as a herbicide and fungicide.
properties
IUPAC Name |
[chloromethyl(methoxy)phosphoryl]oxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO3P/c1-11-13(10,7-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUNKPBZFYTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCl)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Chloromethyl(methoxy)phosphoryl]oxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)

![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)